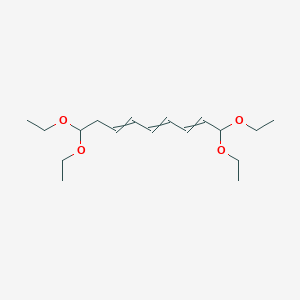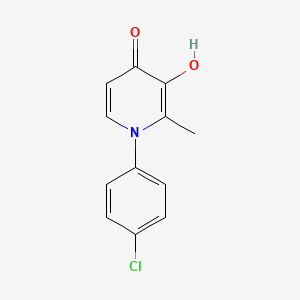![molecular formula C12H19NO B14509027 (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine CAS No. 63580-96-1](/img/structure/B14509027.png)
(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Cyclohexyl-7-oxabicyclo[410]heptan-2-imine is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex has been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor for drug development.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a similar ring structure.
Oxabicycloheptane: A compound with a similar bicyclic structure but different functional groups.
Cyclohexylamine: A compound with a cyclohexyl group and an amine functional group.
Uniqueness
(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine is unique due to its specific combination of a cyclohexyl group and a bicyclic structure with an imine functional group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
63580-96-1 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine |
InChI |
InChI=1S/C12H19NO/c1-2-5-9(6-3-1)13-10-7-4-8-11-12(10)14-11/h9,11-12H,1-8H2 |
InChI Key |
UDGBKWFIEKVJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C2CCCC3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


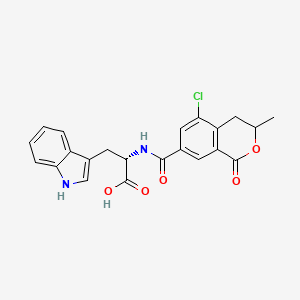
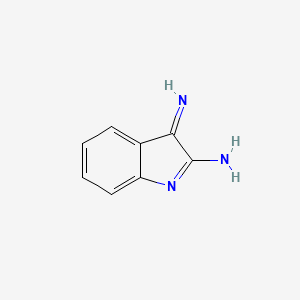
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
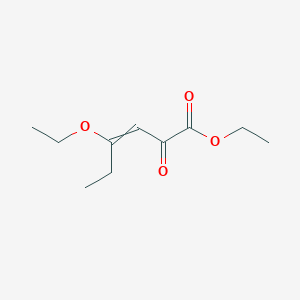
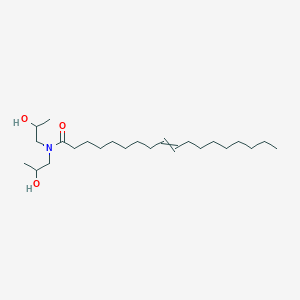

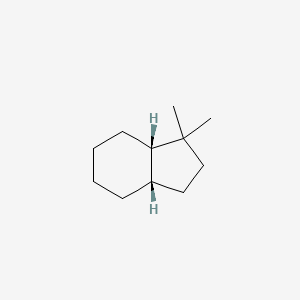
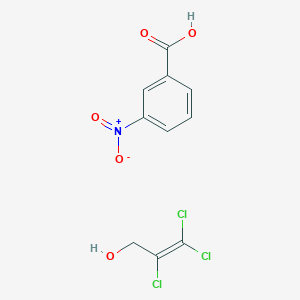
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)
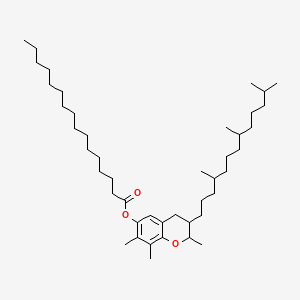
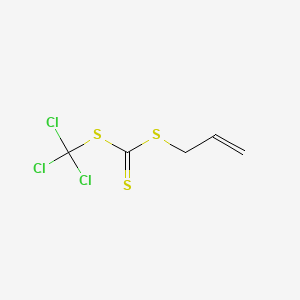
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)
